((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane

Übersicht

Beschreibung

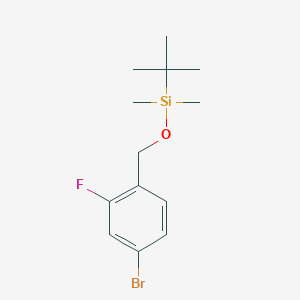

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H20BrFOSi and a molecular weight of 319.28 g/mol . It is a substituted benzyl ether, where the benzyl group is substituted with bromine and fluorine atoms, and the ether linkage is connected to a tert-butyl dimethylsilyl group.

Vorbereitungsmethoden

The synthesis of ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-2-fluorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: It is used in the development of pharmaceuticals and biologically active compounds.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane involves its reactivity as a benzyl ether and the influence of the tert-butyl dimethylsilyl group. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation steps .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to ((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane include:

4-Bromo-2-fluorobenzyl bromide: A related compound where the benzyl group is substituted with bromine and fluorine atoms but lacks the ether linkage and silyl group.

4-Bromophenoxy tert-butyldimethylsilane: A compound with a similar silyl ether structure but different substitution on the benzyl group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can influence its reactivity and applications.

Biologische Aktivität

((4-Bromo-2-fluorobenzyl)oxy)(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a fluorine atom on the benzyl moiety, which may influence its reactivity and interaction with biological targets. Its structural formula can be denoted as follows:

- Molecular Weight : 300.25 g/mol

- Boiling Point : 85 °C at 15 mm Hg

- Density : 1.517 g/mL at 25 °C

The biological activity of this compound primarily involves its ability to interact with various enzymes and cellular pathways:

- Enzyme Interaction : The compound can inhibit or activate enzymes by binding to their active sites, leading to significant changes in their activity. For example, it has been shown to inhibit certain kinases, affecting phosphorylation events critical for cell signaling pathways.

- Cell Signaling Modulation : It influences cell function by modulating key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Gene Expression Alteration : The compound can interact with transcription factors, thereby altering gene expression profiles essential for various cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed when administered in suitable formulations.

- Distribution : The compound shows a tendency to distribute widely within tissues due to its lipophilic nature.

- Metabolism : Subjected to metabolic processes that may alter its biological activity.

- Excretion : Primarily excreted through renal pathways.

Cellular Effects

Research indicates that this compound exhibits a range of cellular effects:

- Proliferation : At certain concentrations, it can promote or inhibit cell proliferation depending on the specific cell type and context.

- Differentiation : Alters differentiation pathways in stem cells, suggesting potential applications in regenerative medicine.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects on cellular function.

- Moderate Doses : Induction of significant changes in cellular metabolism and signaling.

- High Doses : Potential toxicity and adverse effects observed in animal models .

Case Studies

Several studies have explored the biological activity of this compound:

- Cancer Research : In xenograft models, treatment with varying doses resulted in reduced tumor sizes and altered levels of oncogenic proteins such as HIF-2α and CyclinD1 .

- Stem Cell Differentiation : Research indicated that this compound could enhance the differentiation of specific stem cell types into desired lineages, offering insights into potential therapeutic applications in tissue engineering .

Eigenschaften

IUPAC Name |

(4-bromo-2-fluorophenyl)methoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrFOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(14)8-12(10)15/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYQSNMKLCRNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrFOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.